molecular formula C8H8ClF3N4O B2760874 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide CAS No. 303153-07-3

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide

Cat. No. B2760874
CAS RN: 303153-07-3
M. Wt: 268.62
InChI Key: VHMMJFMKICGPDA-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound also contains a trifluoromethyl group (-CF3), which is a functional group in organofluorines that has the formula -CF3 .


Synthesis Analysis

The synthesis of similar compounds often involves halogenation, nitration, and other substitution reactions . For example, 2-chloro-5-(trifluoromethyl)pyridine can be synthesized from 2,5-dichloropyridine via a halogen exchange reaction .


Molecular Structure Analysis

The molecular structure of similar compounds consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The trifluoromethyl group (-CF3) is attached to the pyridine ring .


Chemical Reactions Analysis

Trifluoromethylated pyridines are often used as building blocks in organic synthesis . They can undergo various chemical reactions, including nucleophilic substitution, cross-coupling, and cycloaddition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, 2-chloro-5-(trifluoromethyl)pyridine is a liquid at room temperature with a density of 1.524 g/mL .

Advantages and Limitations for Lab Experiments

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide is an important intermediate in the synthesis of many APIs, and is also used in the production of pesticides and herbicides. It has a wide range of applications in scientific research, and is relatively easy to synthesize. However, it is also highly toxic, and should be handled with extreme care in the laboratory.

Future Directions

The use of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide in the synthesis of APIs and other compounds is likely to continue to grow in the future. In addition, further research is needed to explore the potential use of this compound in drug delivery systems, as well as its potential use in the synthesis of new pharmaceuticals. Additionally, further research is needed to explore the potential use of this compound in the production of pesticides and herbicides, as well as its potential use in the synthesis of new pesticides and herbicides. Finally, further research is needed to explore the potential use of this compound in the study of molecular structure and function.

Synthesis Methods

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide can be synthesized using a variety of methods, including the reaction of 2-chloropyridine with trifluoromethyl hypochlorite in the presence of a base such as sodium hydroxide. This reaction produces this compound as the main product, along with some by-products.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methyl-1-hydrazinecarboxamide is used in a wide range of scientific research applications, including the synthesis of APIs, the production of pesticides and herbicides, and the study of molecular structure and function. It is also used as a reagent in organic synthesis, and as a catalyst in the synthesis of pharmaceuticals.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine is classified as a flammable liquid and can cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N4O/c1-16(15-7(13)17)6-5(9)2-4(3-14-6)8(10,11)12/h2-3H,1H3,(H3,13,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMMJFMKICGPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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